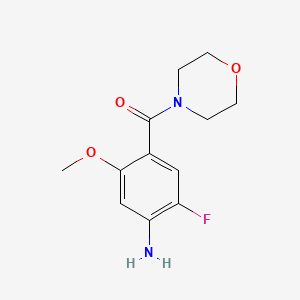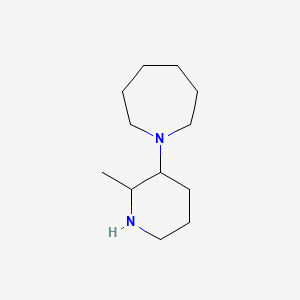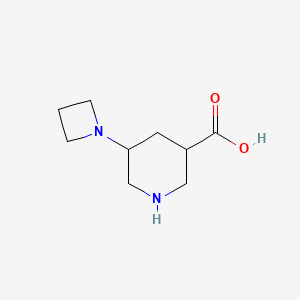
3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol is a chemical compound that features a pyrazole ring substituted with amino and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the dimethyl groups at the 1 and 4 positions.
Amino group introduction: The amino group can be introduced via nucleophilic substitution or reductive amination.
Hydroxyl group addition: The hydroxyl group is typically introduced through a hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a corresponding alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of amides, ethers, or thioethers.
Applications De Recherche Scientifique
3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of new materials with specific electronic or optical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol depends on its application:
Medicinal Chemistry: It may act as an enzyme inhibitor or receptor agonist/antagonist, interacting with specific molecular targets such as neurotransmitter receptors or enzymes involved in metabolic pathways.
Biological Research: It can bind to proteins or nucleic acids, altering their function or structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol
- 3-Amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol
- 3-Amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol
Uniqueness
3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties.
Propriétés
Formule moléculaire |
C9H17N3O |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
3-amino-1-(2,4-dimethylpyrazol-3-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H17N3O/c1-6(4-10)9(13)8-7(2)5-11-12(8)3/h5-6,9,13H,4,10H2,1-3H3 |
Clé InChI |
YQAGJHSARKEOHK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N=C1)C)C(C(C)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13191115.png)




![2-[2-(Methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B13191144.png)



![2-Methyl-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13191169.png)

![10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13191179.png)
![6-Oxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13191191.png)
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-methylbutan-1-one](/img/structure/B13191201.png)
